4-Bromo-5-methyl-2-(trifluoromethoxy)aniline
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Overview
Description
4-Bromo-5-methyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methyl group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(trifluoromethoxy)aniline typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the bromine or trifluoromethoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-Bromo-5-methyl-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethoxy)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
4-Bromo-5-methyl-2-(trifluoromethoxy)aniline is unique due to the specific combination of substituents on the aniline ring. The presence of the trifluoromethoxy group imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7BrF3NO |
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Molecular Weight |
270.05 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c1-4-2-6(13)7(3-5(4)9)14-8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
DZMKBAXZDZCNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC(F)(F)F)N |
Origin of Product |
United States |
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